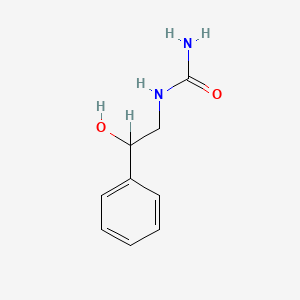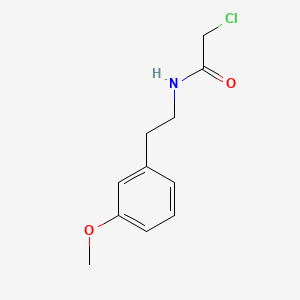
4-(Tetrahydro-furan-2-yl)-butan-2-ol
Overview
Description
4-(Tetrahydro-furan-2-yl)-butan-2-ol, or 4-THF-butanol, is a versatile organic compound that is used in a variety of scientific and industrial applications. It is a four-carbon alcohol that is highly reactive and can be used as a building block in organic synthesis. It is an important intermediate in the synthesis of a number of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 4-THF-butanol has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Asymmetric Synthesis and Cancer Research
4-(Tetrahydro-furan-2-yl)-butan-2-ol has been utilized in asymmetric synthesis processes. For example, Meilert, Pettit, and Vogel (2004) demonstrated its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which showed potential for cancer-cell-growth inhibition (Meilert, Pettit, & Vogel, 2004).
Catalytic Conversion and Chemical Synthesis
In the field of catalysis, Sitthisa, An, and Resasco (2011) investigated the conversion of furfural over silica-supported NiFe bimetallic catalysts, highlighting the potential of this compound in chemical synthesis (Sitthisa, An, & Resasco, 2011).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored the role of this compound in photoinduced direct oxidative annulation processes. Their work provides insights into the synthesis of highly functionalized polyheterocyclic compounds (Zhang et al., 2017).
Reaction with Orthocarboxylic Esters
Asaoka, Sugimura, and Takei (1979) conducted studies on the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, contributing to the understanding of complex organic reactions (Asaoka, Sugimura, & Takei, 1979).
Conversion of cis-2-butene-1,4-diol to Hydrofurans
Mauriello et al. (2010) explored the gas-phase interaction of cis-2-butene-1,4-diol with silica supported Pd and Pt nanoparticles, contributing to the field of catalysis and reaction mechanisms (Mauriello et al., 2010).
Mechanism of Action
The mechanism of action of compounds similar to 4-(Tetrahydro-furan-2-yl)-butan-2-ol, such as N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine, involves the inhibition of enzymes such as tyrosine kinases by binding to their active sites.
Safety and Hazards
The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
4-(oxolan-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLNBMHKAAHKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280752 | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4527-76-8 | |
| Record name | NSC18519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


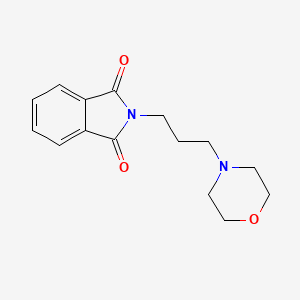
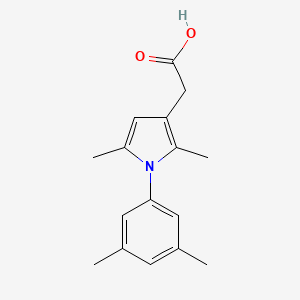
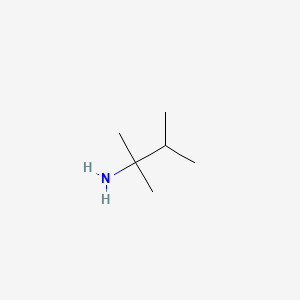
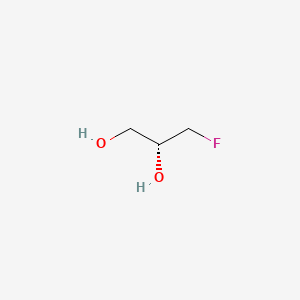
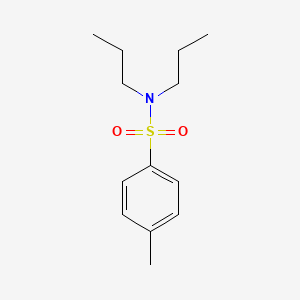
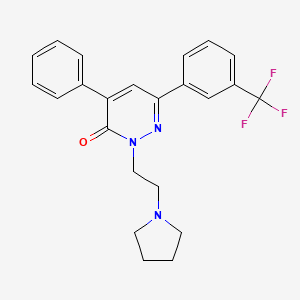

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)

